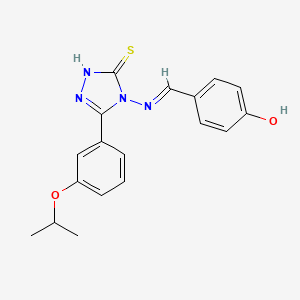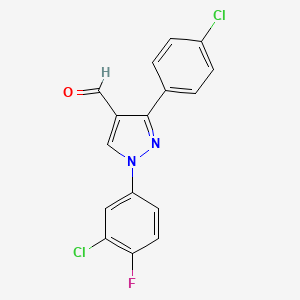
2,4-Dimethylbenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylbenzaldehyde oxime is an organic compound with the molecular formula C9H11NO. It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dimethylbenzaldehyde oxime can be synthesized through the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves mixing the aldehyde with hydroxylamine hydrochloride in an aqueous or alcoholic medium, followed by the addition of a base such as sodium hydroxide to facilitate the formation of the oxime .
Industrial Production Methods: Industrial production of oximes often involves similar methods but on a larger scale. The use of microwave irradiation and dry media conditions has been reported to enhance the efficiency and yield of oxime synthesis. This method involves the reaction of hydroxylamine hydrochloride with aldehydes under microwave irradiation, resulting in high yields of the desired oxime .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethylbenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of oximes can lead to the formation of amines.
Substitution: Oximes can participate in substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in ethyl acetate at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent such as ethanol or tetrahydrofuran.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Aplicaciones Científicas De Investigación
2,4-Dimethylbenzaldehyde oxime has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-dimethylbenzaldehyde oxime involves its ability to form stable complexes with various molecular targets. For example, in the reactivation of acetylcholinesterase, the oxime group interacts with the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity . This mechanism is crucial in the development of antidotes for organophosphate poisoning.
Comparación Con Compuestos Similares
- Benzaldehyde oxime
- 4-Methylbenzaldehyde oxime
- 2,6-Dimethylbenzaldehyde oxime
Comparison: 2,4-Dimethylbenzaldehyde oxime is unique due to the presence of two methyl groups at the 2 and 4 positions on the benzene ring. This structural feature can influence its reactivity and the types of reactions it undergoes compared to other benzaldehyde oximes. For instance, the additional methyl groups can provide steric hindrance, affecting the compound’s interaction with reagents and catalysts .
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
(NE)-N-[(2,4-dimethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)8(2)5-7/h3-6,11H,1-2H3/b10-6+ |
Clave InChI |
ZXOXSHIAPHLSAV-UXBLZVDNSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)/C=N/O)C |
SMILES canónico |
CC1=CC(=C(C=C1)C=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12018810.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12018840.png)

![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018851.png)
![Methyl 4-((E)-{[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazol-5-YL)carbonyl]hydrazono}methyl)benzoate](/img/structure/B12018856.png)






